N-[4-(Dichloromethyl)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl]benzamide
Description
N-[4-(Dichloromethyl)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl]benzamide (molecular formula: C₁₇H₁₃Cl₂N₃O₂, average mass: 362.210 Da) is an imidazole derivative characterized by a 4,5-dihydroimidazol-5-one core substituted with a dichloromethyl group at position 4 and a benzamide moiety at the same position . The dichloromethyl group introduces significant electronegativity and steric bulk, which may influence reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C17H13Cl2N3O2 |
|---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
N-[4-(dichloromethyl)-5-oxo-2-phenyl-1H-imidazol-4-yl]benzamide |
InChI |
InChI=1S/C17H13Cl2N3O2/c18-15(19)17(22-14(23)12-9-5-2-6-10-12)16(24)20-13(21-17)11-7-3-1-4-8-11/h1-10,15H,(H,22,23)(H,20,21,24) |
InChI Key |
BVOWHFJJFXDUEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)N2)(C(Cl)Cl)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(Dichloromethyl)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method includes the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly. Industrial production methods may vary, but they often involve similar condensation reactions under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
N-[4-(Dichloromethyl)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a complex structure that includes an imidazole ring, which is known for its biological activity. The presence of dichloromethyl and phenyl groups enhances its potential reactivity and interaction with biological targets.
Biological Applications
-
Anticancer Activity
- Research indicates that compounds with imidazole scaffolds exhibit promising anticancer properties. N-[4-(Dichloromethyl)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl]benzamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that modifications in the imidazole ring can lead to enhanced cytotoxicity against specific cancer types, making this compound a candidate for further development in cancer therapy .
-
Antimicrobial Properties
- The compound has demonstrated antimicrobial activity against a range of pathogens. Its structure allows it to interact with microbial enzymes, potentially inhibiting their function. In vitro studies have reported effective inhibition of bacterial growth, suggesting its utility as a lead compound for developing new antibiotics .
- Enzyme Inhibition
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring and subsequent functionalization. Researchers are exploring various synthetic pathways to optimize yield and purity while also investigating analogs with modified substituents to enhance biological activity .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it possessed significant antibacterial activity, particularly against resistant strains, highlighting its potential as a new antimicrobial agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[4-(Dichloromethyl)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, some benzamide derivatives act as enzyme inhibitors, blocking the activity of enzymes like succinate dehydrogenase (SDH), which is crucial in cellular respiration . This inhibition can lead to various biological effects, including antimicrobial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a broader class of imidazole and imidazoline derivatives, many of which exhibit pharmacological or antimicrobial activity. Below is a comparative analysis with structurally related compounds:
Key Differences and Implications
Core Heterocycle: Unlike 1,2,4-triazoles , the imidazolone core may exhibit different tautomeric behavior (e.g., keto-enol equilibria), affecting binding to biological targets.
Substituent Effects : The benzamide group in the target compound contrasts with sulfonyl or benzofuran moieties in other derivatives , which could modulate electronic properties and hydrogen-bonding capacity.
Synthetic Routes : Many analogs are synthesized via condensation (e.g., hydrazine-carbothioamide cyclization ) or alkylation reactions , while the target compound’s synthesis likely involves halogenation steps to introduce the dichloromethyl group.
Biological Activity
N-[4-(Dichloromethyl)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl]benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a dichloromethyl group, an imidazole ring, and a benzamide moiety, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazoles have been shown to possess potent activity against various pathogens. In vitro studies suggest that this compound may share similar antimicrobial efficacy.
| Compound | Target Pathogen | IC50 (µM) |
|---|---|---|
| Metronidazole | Entamoeba histolytica | 1.47 |
| N-[4-(Dichloromethyl)-5-oxo...] | TBD | TBD |
Anticancer Activity
Studies on related compounds suggest potential anticancer properties. For example, certain imidazole derivatives have been reported to inhibit cancer cell proliferation in various assays. The specific activity of this compound against cancer cell lines remains to be fully elucidated but is a promising area for future research.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several imidazole derivatives and evaluated their biological activities. The synthesized compounds demonstrated varying degrees of antimicrobial and anticancer activities, suggesting that structural modifications could enhance efficacy .
- In Vivo Studies : Preliminary in vivo studies using animal models indicated potential therapeutic effects against specific diseases. These studies highlighted the need for further investigation into the pharmacokinetics and toxicity profiles of these compounds .
- Mechanism of Action : Investigations into the mechanism of action reveal that compounds similar to N-[4-(Dichloromethyl)-5-oxo...] may interact with cellular pathways involved in apoptosis and cell cycle regulation, providing a basis for their anticancer activity .
Q & A
Q. What are the optimal synthetic routes for N-[4-(Dichloromethyl)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl]benzamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with imidazole ring formation followed by benzamide coupling. For analogous compounds, refluxing in pyridine with acyl chlorides (e.g., 2,4-difluorobenzoyl chloride) achieves amide bond formation, as demonstrated in thiazole-benzamide derivatives . Reaction optimization requires pH control (e.g., neutral to slightly basic conditions) and stoichiometric ratios to minimize byproducts like unreacted amines or hydrolyzed intermediates. Yield improvements (e.g., 78% in imidazole derivatives) are achieved via recrystallization in ethanol or methanol .
Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound?
- Methodological Answer :
- IR Spectroscopy : Key peaks include C=O stretching (~1720 cm⁻¹ for imidazolone and ~1649 cm⁻¹ for amide) and C-N-C stretches (~1159 cm⁻¹) .
- NMR : The dichloromethyl group (CHCl₂) appears as a singlet in ¹H NMR (~5.5–6.0 ppm) with coupled ¹³C signals at ~70–80 ppm. Aromatic protons (phenyl groups) show splitting patterns between 7.0–8.5 ppm .
- X-ray Crystallography : For absolute confirmation, single-crystal studies reveal intermolecular hydrogen bonds (e.g., N–H···N) and dihedral angles between aromatic planes, critical for validating stereochemistry .
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using imidazole derivatives as positive controls .
- Enzyme Inhibition : Evaluate PFOR (pyruvate:ferredoxin oxidoreductase) inhibition, a target for anaerobic pathogens, via spectrophotometric NADH oxidation assays .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to PFOR or cytochrome P450 enzymes. Focus on the dichloromethyl group’s electronegativity and the benzamide’s π-π stacking potential .
- MD Simulations : Simulate ligand-receptor stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess conformational changes and binding free energies (MM-PBSA/GBSA methods) .
Q. How to address contradictions in spectral data or biological activity across studies?
- Methodological Answer :
- Data Validation : Cross-check NMR/IR with synthetic intermediates (e.g., confirm dichloromethylation via LC-MS). For biological inconsistencies, standardize assay protocols (e.g., fixed cell lines, ATP concentration in kinase assays) .
- Crystallographic Evidence : Resolve stereochemical disputes (e.g., axial vs. equatorial substituents) using single-crystal data. For example, centrosymmetric dimers in thiazole-benzamide derivatives clarify packing interactions .
Q. What strategies optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodological Answer :
- Solubility Enhancement : Co-crystallization with carboxylic acids (e.g., 4-aminobenzoic acid) improves aqueous solubility, as seen in imidazolium salts .
- Metabolic Profiling : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation sites. Block susceptible positions (e.g., para to the dichloromethyl group) via fluorination or methyl substitution .
Q. How to design structure-activity relationship (SAR) studies for imidazole-benzamide hybrids?
- Methodological Answer :
- Core Modifications : Vary substituents on the phenyl ring (electron-withdrawing vs. donating groups) and imidazolone oxygen (e.g., replace with sulfur). Track changes in IC₅₀ values against target enzymes .
- Bioisosteric Replacement : Substitute dichloromethyl with trifluoromethyl or cyano groups to assess halogen bonding vs. steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
